2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-2-6-11(7-3-1)17-10-16-14-12-8-4-5-9-13(12)15-16/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOBWEXFWKFMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN2N=C3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a phenylsulfanyl methylating agent. One common method includes the use of 1H-benzotriazole and phenylmethylsulfide under specific conditions to achieve the desired product . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group back to a thiol.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole involves its interaction with various molecular targets. The benzotriazole ring can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can undergo redox reactions, contributing to the compound’s overall activity. These interactions can affect various biochemical pathways, making the compound a versatile tool in research .
Comparison with Similar Compounds
Structural and Substituent Variations
The position and nature of substituents on the benzotriazole ring critically influence physicochemical properties and applications. Below is a comparative analysis with key derivatives:
Key Observations :
- Substituent Electronic Effects : Hydroxyphenyl derivatives (e.g., CAS 70321-86-7) exhibit strong UV absorption due to conjugation between the hydroxyl group and benzotriazole core, whereas the phenylsulfanyl group in the target compound may offer redox activity via sulfur’s lone pairs .
- Steric Effects : Bulky substituents like bis(1-methyl-1-phenylethyl) in CAS 70321-86-7 improve photostability by reducing molecular mobility, whereas the phenylsulfanyl group provides moderate steric hindrance .
Isomerization Dynamics
Thermal isomerization between N1 and N2 isomers is a critical property for benzotriazoles. For example, 2-(tetrahydrofuran-2-yl)-2H-1,2,3-benzotriazole undergoes clean conversion to its N1 isomer at 50°C, suggesting that reaction conditions and storage significantly affect isomer ratios . While direct evidence for isomerization of this compound is lacking, analogous behavior is plausible due to structural similarity. This contrasts with hydroxyphenyl derivatives (e.g., CAS 70321-86-7), where steric bulk may suppress isomerization.
Crystallographic and Solid-State Properties
Crystal structures of benzotriazole derivatives reveal substituent-dependent packing patterns. For instance, 2-[(2-phenyl-1,3-oxazol-4-yl)methyl]-benzotriazole exhibits coplanar phenyl and oxazole rings, promoting π-π stacking and crystalline stability .
Application-Specific Performance
- UV Stabilizers : Hydroxyphenyl derivatives (e.g., 2-(2'-hydroxy-5'-methylphenyl)benzotriazole) dominate this sector due to broad UV absorption and resistance to photodegradation . The phenylsulfanyl derivative’s sulfur moiety may offer complementary antioxidant properties but lower UV absorption efficiency.
- Corrosion Inhibition : Benzotriazoles with electron-donating groups (e.g., methyl, phenylsulfanyl) are effective metal chelators. The sulfur atom in the target compound could enhance adsorption on metal surfaces compared to oxygen-containing analogs .
Biological Activity
The compound 2-[(Phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole belongs to the benzotriazole family, which is known for its diverse biological activities and applications in various fields such as pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, enzyme inhibition potential, and overall therapeutic implications.
Chemical Structure and Properties
The compound features a benzotriazole ring with a phenylsulfanyl group attached to a methyl group. This unique structure enhances its reactivity and potential biological activity. The general structure can be represented as follows:
Antimicrobial Properties
Benzotriazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 12.5 - 25 |
| Staphylococcus aureus | 12.5 - 50 |
| Candida albicans | 1.6 - 25 |
| Aspergillus niger | 12.5 - 25 |
Research conducted by Sparatore et al. highlighted the antibacterial efficacy of benzotriazole derivatives against various strains, establishing their potential as effective antimicrobial agents .
Enzyme Inhibition
The compound has been explored for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown promise in inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation and inflammation . The dual inhibition of these enzymes could lead to significant therapeutic benefits in pain management without the side effects associated with traditional pharmacological interventions.
Study on Antimicrobial Activity
A study published in the Indian Journal of Pharmacy and Pharmacology investigated the antimicrobial properties of several benzotriazole derivatives, including this compound. The research revealed that this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating effective inhibition of bacterial growth .
In Vitro Evaluation Against Trypanosoma cruzi
Further investigations into the antiparasitic activity of benzotriazole derivatives revealed that they possess significant inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. A derivative was tested at varying concentrations, showing a dose-dependent reduction in parasite viability after 72 hours of incubation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzotriazole derivatives. Modifications to the benzotriazole core or substituents can significantly influence their antimicrobial potency and enzyme inhibition capabilities. For example:
| Modification | Effect on Activity |
|---|---|
| Introduction of halogen groups | Increased antimicrobial potency |
| Addition of hydrophobic groups | Enhanced solubility and bioavailability |
| Alterations at nitrogen positions | Variability in enzyme inhibition profiles |
Q & A
Q. How can reaction mechanisms (e.g., Ullmann coupling) be validated experimentally?
- Methodology : Isotopic labeling (e.g., 13C at the benzotriazole C2 position) tracks bond formation via NMR. Kinetic studies under varying temperatures and catalyst loads (e.g., CuI) confirm a radical-based pathway for aryl-N coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
